Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a cyclopropyl substituent at the N1 position, a methyl group at C3, an iodine atom at C4, and an ethyl carboxylate moiety at C3. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated pyrazole derivatives.
Properties
Molecular Formula |
C10H13IN2O2 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-iodo-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-3-15-10(14)9-8(11)6(2)12-13(9)7-4-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
DDBMVIIDPDWDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2CC2)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared with two closely related analogs:
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7)
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 1107658-53-6)
| Property | Target Compound | Analog 1 (CAS 133261-11-7) | Analog 2 (CAS 1107658-53-6) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃IN₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight (g/mol) | ~321.23 | 194.23 | 194.23 |
| Substituent Positions | 1-Cyclopropyl, 3-Me, 4-I, 5-CO₂Et | 1-Me, 3-Cyclopropyl, 5-CO₂Et | 5-Cyclopropyl, 3-Me, 4-CO₂Et |
| XLogP3 | ~2.8 (estimated) | 1.4 | 1.4 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Key Features | Iodo-substitution enhances polarizability and cross-coupling reactivity | Methyl at N1, cyclopropyl at C3 | Cyclopropyl at C5, carboxylate at C4 |
Key Observations :
Reactivity Differences :
- The iodine atom in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs .
- The cyclopropyl group in all three compounds may undergo ring-opening reactions under acidic conditions, but the presence of iodine could modulate this reactivity .
Crystallographic and Supramolecular Features
- Crystal Packing : The iodine atom’s polarizability may lead to stronger halogen bonding in the target compound, influencing crystal lattice stability compared to analogs .
- Analog 2’s carboxylate at C4 may adopt different packing patterns due to positional isomerism .
- Tools like Mercury CSD () could visualize these differences, with the target compound likely exhibiting larger void spaces due to iodine’s steric bulk .
Potential Bioactivity
While direct data on the target compound’s bioactivity are lacking, pyrazole derivatives are known for antifungal and antimicrobial properties (). Key comparisons include:
- Analog 1 : Methyl and cyclopropyl groups may enhance lipophilicity, aiding membrane penetration in antifungal applications.
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